molecular formula C17H15NO2S B2963006 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1351648-85-5

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2963006
CAS No.: 1351648-85-5
M. Wt: 297.37
InChI Key: SNQMWXAQJZYCSD-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound. It is related to Schiff bases from 2-hydroxy-1-naphthaldehyde, which have often been used as chelating ligands in the field of coordination chemistry . The Schiff base compounds can be classified by their photochromic and thermochromic characteristics .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester and 2-hydroxynaphthaldehyde in absolute ethanol, which is heated under reflux for several hours . The resulting precipitate is then filtered and recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a thiophene ring attached to a naphthalene ring via an ethyl chain, which also bears a hydroxy group . The exact structure would depend on the specific synthesis process and the conditions under which the compound is analyzed.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents involved. For example, Schiff bases from 2-hydroxy-1-naphthaldehyde can undergo various reactions, including cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, a related compound, 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester, has a melting point of 208-210°C .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide and related compounds have been synthesized and evaluated for various biological activities. The synthesized compounds have shown notable antibacterial and antimycobacterial activities against strains such as Staphylococcus aureus, methicillin-resistant S. aureus, Mycobacterium tuberculosis, and M. avium subsp. paratuberculosis. Some compounds demonstrated activity comparable or superior to standards like ampicillin or rifampicin, highlighting their potential as leads for developing new antimicrobial agents. Additionally, these compounds were tested for cytotoxicity using THP-1 cells and for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, indicating their broader pharmacological potential (Goněc et al., 2015; Goněc et al., 2016).

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis routes of compounds structurally related to this compound have been explored, revealing diverse synthetic strategies and potential applications in organic chemistry. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by its transformation into various derivatives, showcases the compound's versatility in chemical synthesis (Aleksandrov & El’chaninov, 2017).

Electronic and Optical Properties

The electronic and optical properties of this compound derivatives have been investigated, particularly in the context of materials science. For example, the study of naphthalene diimide (NDI) copolymers, which include structurally similar compounds, has highlighted their potential as n-type materials for organic electronics. The incorporation of thiophene units within the polymer backbone has been shown to significantly affect polymer crystallinity, macromolecular order, and, consequently, organic field-effect transistor (OFET) performance, underscoring the importance of core substitution on the optical and electrochemical properties of NDIs (Durban, Kazarinoff, & Luscombe, 2010).

Environmental and Analytical Applications

Research has also delved into the environmental and analytical applications of compounds related to this compound. For instance, studies on the autoxidation reactions of naphthalene derivatives provide insights into the degradation processes of azo dyes under aerobic conditions, which is crucial for understanding the environmental fate of these compounds (Kudlich et al., 1999). Additionally, the development of fluorescent sensors for metal ions based on thiophene-2-carboxylic acid hydrazide Schiff bases, which exhibit selective and sensitive detection capabilities, highlights the potential of these compounds in analytical chemistry, particularly for monitoring metal ions in environmental and biological samples (Tiwari, Mishra, & Singh, 2013).

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-16(10-18-17(20)13-8-9-21-11-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,11,16,19H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQMWXAQJZYCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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